

# Comprehensive Technical Guide: 2-Nitro-3-propoxybenzoic Acid (CAS 1548049-09-7)

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Nitro-3-propoxybenzoic acid

Cat. No.: B7972688

[Get Quote](#)

## Executive Summary & Structural Elucidation

As a critical building block in modern medicinal chemistry, **2-Nitro-3-propoxybenzoic acid** serves as an advanced intermediate for synthesizing highly functionalized Active Pharmaceutical Ingredients (APIs). The molecule is characterized by a benzoic acid core, heavily modified by an ortho-nitro group and a meta-propoxy chain.

The strategic placement of these functional groups dictates the molecule's reactivity. The strongly electron-withdrawing nitro group lowers the pKa of the adjacent carboxylic acid through inductive and resonance effects, making it highly reactive for downstream amide coupling. Concurrently, the propoxy group introduces a lipophilic vector, which is often exploited in drug design to enhance binding affinity within hydrophobic receptor pockets.

## Physicochemical Profile

Understanding the baseline physicochemical properties is the first step in designing robust synthetic and analytical workflows. Below is the validated data profile for **2-Nitro-3-propoxybenzoic acid**<sup>[1],[2]</sup>.

Property	Validated Data
Chemical Name	2-Nitro-3-propoxybenzoic acid
CAS Registry Number	1548049-09-7[1]
Molecular Formula	C10H11NO5[1]
Molecular Weight	225.20 g/mol [2]
SMILES String	O=C(O)C1=CC=CC(OCCC)=C1=O[1]
Hazard Statements	H317 (Skin sensitization), H319 (Eye irritation) [3]

## Rational Synthesis & Experimental Protocols

The de novo synthesis of **2-Nitro-3-propoxybenzoic acid** typically begins with commercially available 3-hydroxy-2-nitrobenzoic acid. As an Application Scientist, it is critical to recognize that direct O-alkylation of the phenol will inevitably result in the esterification of the carboxylic acid. Therefore, a self-validating, two-stage protocol (Alkylation followed by Saponification) is required.

### Step-by-Step Methodology

#### Phase 1: Base-Mediated Alkylation (SN2)

- **Reaction Setup:** Dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add potassium carbonate ( $K_2CO_3$ , 3.0 eq) and 1-bromopropane (2.5 eq).
- **Execution:** Stir the reaction mixture under an inert nitrogen atmosphere at 60°C for 12 hours.
- **Causality & Logic:** DMF is selected for its high dielectric constant, which solvates the potassium cations and leaves the phenoxide and carboxylate anions highly nucleophilic, accelerating the SN2 substitution.  $K_2CO_3$  is chosen as a mild, non-nucleophilic base; it is strong enough to deprotonate both the phenol and the carboxylic acid but avoids unwanted degradation of the nitroaromatic ring.

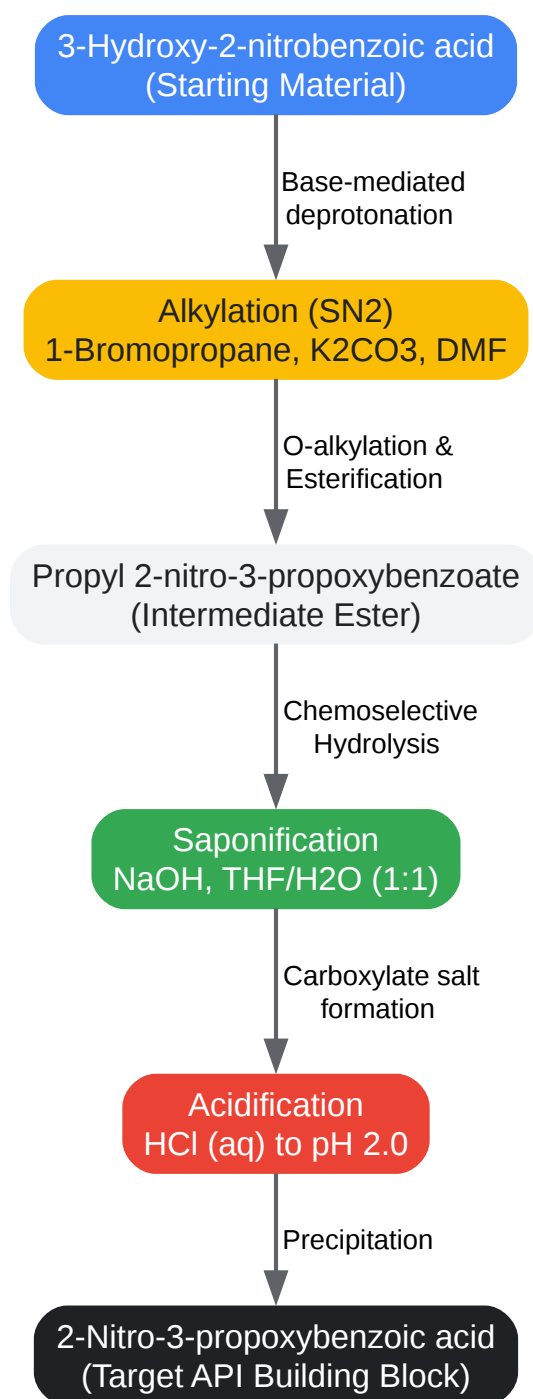
- Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (baseline) will disappear, replaced by a fast-moving, UV-active spot corresponding to the intermediate ester (propyl 2-nitro-3-propoxybenzoate).

#### Phase 2: Chemoselective Saponification

- Reaction Setup: Concentrate the crude mixture under reduced pressure to remove DMF. Redissolve the intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water.
- Execution: Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 4 hours.
- Causality & Logic: THF ensures the lipophilic ester remains completely solvated, while the aqueous phase delivers the hydroxide ions. The reaction is strictly maintained at room temperature to prevent base-catalyzed cleavage of the newly formed propoxy ether or nucleophilic aromatic substitution of the nitro group.
- Self-Validation: TLC will confirm the complete consumption of the ester intermediate.

#### Phase 3: Acidification and Isolation

- Execution: Evaporate the THF under vacuum. Cool the aqueous layer to 0°C and slowly acidify with 2M HCl until the pH reaches exactly 2.0. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
- Causality & Logic: Acidifying to pH 2.0 ensures complete protonation of the carboxylate salt. The ortho-nitro group makes this acid stronger than standard benzoic acid, necessitating a lower pH to force complete precipitation.



[Click to download full resolution via product page](#)

Synthesis workflow of **2-Nitro-3-propoxybenzoic acid** highlighting intermediate esterification.

## Analytical Validation & Downstream Applications

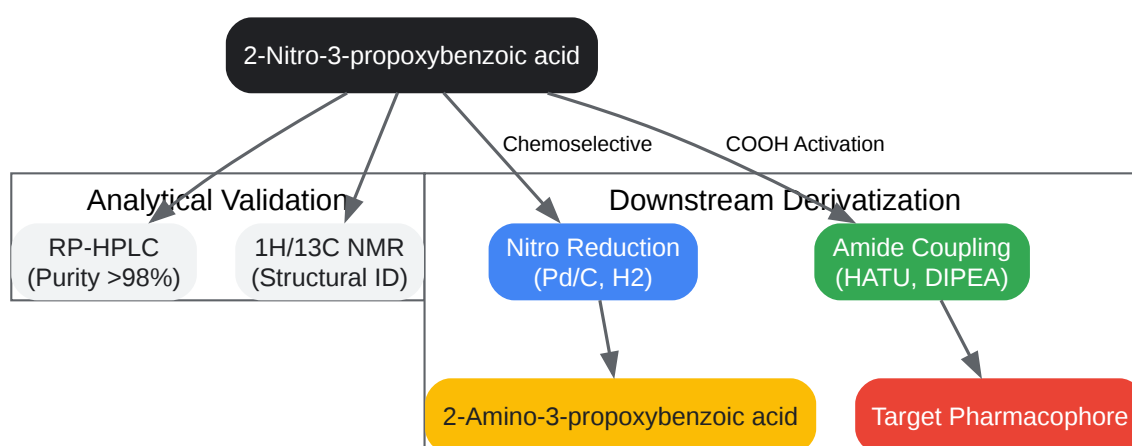
Before utilizing **2-Nitro-3-propoxybenzoic acid** in API synthesis, its structural integrity must be verified.

## Analytical Release Protocol

- RP-HPLC: Run on a C18 column using a gradient of Acetonitrile/Water with 0.1% TFA. The purity must exceed 98% before downstream use.
- NMR Spectroscopy: Structural confirmation relies on  $^1\text{H}$  NMR. The critical self-validating signals are the triplet for the terminal methyl of the propoxy group (~1.0 ppm), the multiplet for the  $\text{CH}_2$  (~1.8 ppm), and the triplet for the  $\text{O}-\text{CH}_2$  (~4.0 ppm). The absence of a second set of propyl signals confirms successful saponification.

## Medicinal Chemistry Applications

This compound is a privileged precursor. The most common downstream derivatization involves the chemoselective reduction of the nitro group (using Pd/C and  $\text{H}_2$ ) to yield 2-amino-3-propoxybenzoic acid, an anthranilic acid derivative. Anthranilic acids are highly sought-after pharmacophores in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Alternatively, the carboxylic acid can be activated (using HATU or EDCI) for amide coupling with complex amines.



[Click to download full resolution via product page](#)

Analytical validation and downstream derivatization pathways for drug development.

## Handling and Safety

As per standard laboratory safety protocols, **2-Nitro-3-propoxybenzoic acid** is classified as an irritant[3]. It may cause an allergic skin reaction (H317) and serious eye irritation (H319)[3]. All synthetic manipulations, especially the handling of the fine dry powder during isolation, must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

## References

- Title: **2-Nitro-3-propoxybenzoic acid** Physical and Chemical Properties Source: ChemSrc Database URL:[[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [1548049-09-7|2-Nitro-3-propoxybenzoic acid|BLD Pharm \[bldpharm.com\]](#)
- 2. [1548049-09-7\\_2-Nitro-3-propoxybenzoic acidCAS号:1548049-09-7\\_2-Nitro-3-propoxybenzoic acid【结构式 性质 英文】 - 化源网 \[m.chemsrc.com\]](#)
- 3. [matrix.staging.1int.co.uk \[matrix.staging.1int.co.uk\]](#)
- To cite this document: BenchChem. [Comprehensive Technical Guide: 2-Nitro-3-propoxybenzoic Acid (CAS 1548049-09-7)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7972688/docs#comprehensive-technical-guide-2-nitro-3-propoxybenzoic-acid-cas-1548049-09-7>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)